molecular formula C11H12O3 B13999336 3-(2,3-dimethoxyphenyl)prop-2-enal

3-(2,3-dimethoxyphenyl)prop-2-enal

Cat. No.: B13999336
M. Wt: 192.21 g/mol
InChI Key: FRIBMENBGGCKPD-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)prop-2-enal, also known as 2,3-dimethoxycinnamaldehyde, is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamaldehyde, featuring two methoxy groups attached to the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)prop-2-enal typically involves the condensation of 2,3-dimethoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. Additionally, the methoxy groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-Dimethoxyphenyl)prop-2-enal is unique due to the presence of methoxy groups at the 2 and 3 positions on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H12O3/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-8H,1-2H3

InChI Key

FRIBMENBGGCKPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC=O

Origin of Product

United States

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